Boc-p-iodo-DL-Phe-OH
CAS No.: 103882-09-3
Cat. No.: VC21544684
Molecular Formula: C14H18INO4
Molecular Weight: 391.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103882-09-3 |
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Molecular Formula | C14H18INO4 |
Molecular Weight | 391.2 g/mol |
IUPAC Name | 3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Standard InChI Key | JZLZDBGQWRBTHN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Chemical Structure and Properties
Boc-p-iodo-DL-Phe-OH is characterized by a well-defined chemical structure with specific physical and chemical properties that determine its behavior in various applications. The compound features a phenylalanine backbone with an iodine atom at the para position of the phenyl ring and a Boc protecting group on the amino terminus.
Molecular Identity
The compound's basic molecular information is summarized in the following table:
Property | Value |
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Chemical Formula | C14H18INO4 |
Molecular Weight | 391.20 g/mol |
CAS Registry Number | 103882-09-3 |
PubChem CID | 3409757 |
IUPAC Name | N-tert-butoxycarbonyl-4-iodo-DL-phenylalanine |
Common Synonyms | Boc-DL-Phe(4-I)-OH, Boc-4-iodo-DL-phenylalanine |
The molecular structure consists of a phenylalanine core with an iodine atom attached to the para position of the phenyl ring. The amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis . The carboxylic acid group remains unprotected, allowing for potential coupling reactions.
Applications in Research and Development
Boc-p-iodo-DL-Phe-OH serves as a versatile chemical building block in various research and development fields. Its unique structural features make it particularly valuable in multiple scientific domains.
Peptide Synthesis
One of the primary applications of Boc-p-iodo-DL-Phe-OH is in peptide synthesis, where it serves as a key building block for creating peptides with specific modifications. The compound's structure allows for the incorporation of the iodophenyl moiety into peptide chains, which can enhance stability or introduce specific activity in the resulting peptides . This is particularly valuable in the development of peptides that require:
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Enhanced stability against enzymatic degradation
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Specific binding properties to target receptors
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Modified pharmacokinetic profiles
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Potential for further derivatization through the iodine handle
The Boc protecting group provides orthogonal protection strategy options during peptide synthesis, allowing for selective deprotection and coupling reactions in complex peptide assembly processes.
Bioconjugation Applications
The iodine atom in Boc-p-iodo-DL-Phe-OH provides an excellent handle for bioconjugation reactions, making it valuable for labeling and tracking applications in research. This feature enables:
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Effective labeling of peptides and proteins for biological tracking
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Development of diagnostic tools by attaching detection moieties
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Potential for radiolabeling by isotope exchange (for example, with radioactive iodine isotopes)
These capabilities make the compound particularly useful in developing tools for studying biological processes and creating diagnostic agents for medical applications.
Neuroscience Research
Boc-p-iodo-DL-Phe-OH has found applications in neuroscience research, particularly in studies related to neurotransmitter activity. The compound helps researchers understand the role of modified amino acids in brain function . By incorporating the iodinated phenylalanine into peptides or proteins involved in neural signaling, scientists can:
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Study structure-activity relationships of neurotransmitters
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Investigate receptor binding mechanisms
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Develop potential therapeutics for neurological disorders
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Track neural signaling pathways using the iodine as a marker
Pharmaceutical Applications
Beyond basic research, Boc-p-iodo-DL-Phe-OH has significant applications in pharmaceutical development, where its unique properties contribute to drug discovery and development processes.
Drug Development
The unique properties of Boc-p-iodo-DL-Phe-OH make it valuable in the pharmaceutical industry for designing novel drugs. The compound serves as an important intermediate in the development of pharmaceuticals targeting specific biological pathways . Its applications in drug development include:
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Serving as a precursor for targeted therapeutics
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Enabling the creation of peptide-based drugs with enhanced stability
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Facilitating the development of compounds with specific receptor binding properties
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Providing a platform for structure-activity relationship studies in drug design
The iodine atom offers a site for potential modification or substitution, allowing medicinal chemists to optimize drug candidates through structural variations at this position.
Protein Engineering
Boc-p-iodo-DL-Phe-OH is instrumental in protein engineering efforts aimed at modifying proteins to enhance their functions. The incorporation of the iodinated phenylalanine residue into proteins can introduce new properties or modification sites, making it a vital tool in biotechnology and synthetic biology applications . These applications include:
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Creation of proteins with enhanced stability
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Development of proteins with novel binding properties
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Introduction of sites for bioorthogonal chemistry
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Engineering of proteins with altered folding or activity profiles
Comparison with Related Compounds
To better understand the unique properties and applications of Boc-p-iodo-DL-Phe-OH, it is informative to compare it with related compounds, particularly its enantiomerically pure counterparts and non-iodinated analogs.
Comparison with Enantiomerically Pure Forms
The racemic Boc-p-iodo-DL-Phe-OH differs from its enantiomerically pure forms (Boc-4-iodo-D-phenylalanine and Boc-4-iodo-L-phenylalanine) in several key aspects:
The enantiomerically pure forms are often preferred in specific applications where stereochemical purity is critical, such as in the development of peptides mimicking natural proteins (typically using the L-form) or in creating peptides with enhanced stability against enzymatic degradation (often utilizing D-amino acids).
Current Research and Future Perspectives
Current research involving Boc-p-iodo-DL-Phe-OH continues to expand, particularly in fields where its unique structural features provide advantages over other amino acid derivatives.
Emerging Applications
Recent developments in chemical biology and drug discovery have highlighted several promising applications for Boc-p-iodo-DL-Phe-OH:
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Development of targeted peptide therapeutics
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Creation of novel bioconjugation methods utilizing the iodine substituent
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Application in click chemistry and bioorthogonal labeling strategies
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Utilization in the synthesis of peptidomimetics with enhanced pharmacokinetic properties
These emerging applications suggest a continuing and potentially expanding role for this compound in research and pharmaceutical development.
Future Research Directions
Future research involving Boc-p-iodo-DL-Phe-OH may focus on:
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Developing more efficient synthetic routes with higher yields and purity
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Exploring new applications in emerging fields like theranostics (therapeutic diagnostics)
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Investigating potential applications in targeted drug delivery systems
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Utilizing the compound in the development of peptide-based materials with novel properties
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